(S)-1-(Pyridin-3-yl)ethanamine
Description
Significance of Chiral Amines as Structural Motifs in Chemical Science
Chiral amines are organic compounds that feature an amino group attached to a stereocenter. Their importance in chemical science is profound and wide-ranging. They are prevalent structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. sigmaaldrich.comopenaccessgovernment.orgd-nb.infoacs.org It is estimated that approximately 40% of chiral drugs on the market contain a chiral amine core. openaccessgovernment.org The specific spatial orientation of the amine group is often crucial for the molecule's biological activity, as it dictates how the molecule interacts with chiral biological targets like enzymes and receptors. openaccessgovernment.org Consequently, the development of methods for the enantioselective synthesis of chiral amines is a major focus of modern organic chemistry. d-nb.infoacs.orgrsc.org These methods include asymmetric hydrogenation, reductive amination, and the use of chiral auxiliaries. d-nb.infoacs.org
Overview of (S)-1-(Pyridin-3-yl)ethanamine: A Key Chiral Pyridyl Amine
This compound is a chiral amine that incorporates a pyridine (B92270) ring. biosynth.comcymitquimica.com This combination of a chiral amine and a pyridine moiety makes it a valuable building block and catalyst in asymmetric synthesis. biosynth.comlookchem.com Its structure allows it to participate in a variety of chemical transformations, acting as a chiral auxiliary, a ligand for metal catalysts, or a key intermediate in the synthesis of more complex chiral molecules. biosynth.comlookchem.com The dihydrochloride (B599025) salt of this compound is often used to improve its solubility in polar solvents. glpbio.com
Chemical and Physical Properties of this compound
The utility of this compound in various synthetic applications is underpinned by its specific chemical and physical properties.
| Property | Value |
| Molecular Formula | C7H10N2 |
| Molecular Weight | 122.17 g/mol nih.gov |
| Appearance | Liquid sigmaaldrich.cn |
| Storage Temperature | 2-8°C sigmaaldrich.cn |
| Purity | 98% sigmaaldrich.cn |
| CAS Number | 27854-93-9 chemsrc.com |
This table is interactive. Click on the headers to sort the data.
The dihydrochloride salt, this compound dihydrochloride, has a molecular formula of C7H12Cl2N2 and a molecular weight of 195.09 g/mol . glpbio.com
Synthesis and Resolution
The preparation of enantiomerically pure this compound is a critical step for its use in asymmetric synthesis. A common approach involves the asymmetric reduction of a prochiral precursor. One documented method is the catalytic asymmetric reduction of (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime. orgsyn.org This method provides a direct route to the primary amine with high enantiopurity and in good yield. orgsyn.org The resulting amine can then be converted to its dihydrochloride salt by treatment with hydrochloric acid in a solvent like methanol (B129727). orgsyn.org
Applications in Asymmetric Synthesis
The unique structural features of this compound have led to its use in several areas of asymmetric synthesis.
Asymmetric Catalysis
This compound and its derivatives can act as chiral ligands in metal-catalyzed asymmetric reactions. biosynth.comresearchgate.net For instance, it has been used as a catalyst for the asymmetric synthesis of pyridines. biosynth.com The chiral amine can coordinate with a metal center, creating a chiral catalyst that can induce enantioselectivity in a variety of transformations.
Chiral Building Block
This compound serves as a valuable chiral building block for the synthesis of more complex, enantiomerically pure molecules. lookchem.com Its primary amine and pyridine functionalities allow for a range of chemical modifications, making it a versatile starting material for the construction of chiral ligands and pharmaceutical intermediates. researchgate.net For example, a derivative, (S)-1-(6-Bromopyridin-3-yl)ethanamine, is used as a building block in medicinal chemistry for synthesizing bioactive molecules.
Medicinal Chemistry
The structural motif of a chiral amine connected to a pyridine ring is found in various biologically active compounds. smolecule.comfluorochem.co.uk this compound and its derivatives are therefore of interest in medicinal chemistry. cymitquimica.comsmolecule.comevitachem.com For example, a related compound, (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride, has been investigated for its potential biological activities. smolecule.com The core structure of this compound can serve as a scaffold for the development of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-pyridin-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVQNBXPYJGNEA-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27854-93-9 | |
| Record name | (1S)-1-(pyridin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereoselective Synthesis Methodologies for S 1 Pyridin 3 Yl Ethanamine
Strategies for Enantiomerically Enriched (S)-1-(Pyridin-3-yl)ethanamine
Achieving a high enantiomeric excess (ee) is the primary goal in the synthesis of this chiral amine. The main strategies involve catalytic enantioselective reductions and the use of chiral auxiliaries to direct the stereochemical outcome of the reaction.
One of the most effective methods for producing this compound is the catalytic enantioselective reduction of a ketoxime ether using a borane (B79455) source and a chiral catalyst. researchgate.net This approach offers a direct and efficient route to the desired primary amine. orgsyn.org
Oxime Formation : 3-Acetyl pyridine (B92270) is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium carbonate to form 1-pyridin-3-yl-ethanone oxime. orgsyn.org Controlling the reaction temperature is crucial, as carrying out the reaction at 60 °C yields a more favorable 97:3 ratio of the desired E-isomer to the Z-isomer, compared to an 88:12 ratio at ambient temperature. orgsyn.org
O-Benzylation : The resulting (E)-oxime is then treated with a base such as sodium hydride, followed by benzyl (B1604629) bromide, to form (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime. orgsyn.orgnih.gov This step prepares the substrate for the key reduction reaction.
Asymmetric Borane Reduction : The O-benzyl oxime ether is reduced using a borane-tetrahydrofuran (B86392) (BH₃•THF) complex in the presence of a chiral catalyst. nih.govlookchem.com A notable catalyst for this transformation is a spiroborate ester derived from (S)-diphenylvalinol and ethylene (B1197577) glycol. nih.govnih.gov The reaction is quenched with methanol (B129727), and after work-up and purification, (S)-1-pyridin-3-yl-ethylamine is obtained with high enantiomeric excess. nih.govlookchem.com The final product can be isolated as a bis-hydrochloride salt for improved stability and purity. orgsyn.orgnih.gov
To maximize the enantiomeric excess (ee) and chemical yield of this compound, careful optimization of the reaction conditions for the borane reduction step is essential. Key factors include the choice of solvent, catalyst loading, and temperature.
Solvent Effects : The solvent plays a significant role in the enantioselectivity of the reduction. Dioxane has been identified as the optimal solvent, achieving an enantiomeric excess of 97-99%. orgsyn.orgnih.gov While other solvents like tetrahydrofuran (B95107) (THF) and t-butyl methyl ether also provide good selectivity, they are slightly less effective, with THF resulting in a 95% ee. nih.govnih.gov
Catalyst Loading and Temperature : Increasing the amount of the chiral spiroborate catalyst and adjusting the temperature can improve both the reaction rate and the enantioselectivity. nih.gov For the reduction of pyridyl-derived O-benzyl ketoxime ethers, a catalyst loading of 30 mol% in dioxane at 10 °C was found to be the optimal condition, yielding excellent enantioselectivities (95–99%) and good chemical yields. nih.govresearchgate.net
The following table summarizes the optimization findings for the asymmetric reduction of (E)-1-(3-pyridyl)ethanone O-benzyl oxime.
| Solvent | Catalyst Loading (mol %) | Temperature (°C) | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |
| THF | 0.1 | 0 | 92 | Low | nih.gov |
| Dioxane | 0.3 | 10 | 98 | 75 | nih.gov |
| THF | Not Specified | Room Temp | 95 | >80 | nih.gov, orgsyn.org |
| Dioxane | Not Specified | Room Temp | 97-99 | >80 | nih.gov, orgsyn.org |
Table data is compiled from multiple sources for illustrative purposes.
Asymmetric hydrogenation represents a powerful, atom-economical method for the synthesis of chiral amines from prochiral imines or related substrates. nih.gov This approach relies on transition-metal complexes with chiral ligands to catalyze the addition of hydrogen across the C=N double bond with high stereocontrol.
The direct asymmetric reductive amination (DARA) of ketones is a highly efficient route to chiral primary amines. okayama-u.ac.jp In this approach, a ketone reacts with an ammonia (B1221849) source in the presence of a chiral transition-metal catalyst and hydrogen gas. For the synthesis of pyridylethylamines, ruthenium, rhodium, and palladium catalysts are commonly employed. okayama-u.ac.jpdicp.ac.cnnih.gov
For example, a Ru(OAc)₂/(S)-BINAP catalyst has been shown to be effective for the DARA of 2-acetylpyridines using ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source. okayama-u.ac.jp This system achieves high conversion and excellent enantioselectivity (>99% ee) under relatively low hydrogen pressure (0.8 MPa). okayama-u.ac.jp Similar strategies using palladium complexes, such as Pd(CF₃CO₂)₂ with chiral phosphine (B1218219) ligands like (S)-SegPhos, are also highly effective for the asymmetric hydrogenation of N-activated imines, yielding products with up to 99% ee. dicp.ac.cn The success of these systems for 2-acetylpyridines suggests their applicability to the synthesis of the 3-pyridyl isomer.
An alternative strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed.
For the synthesis of chiral pyridyl amines, N-p-toluenesulfinyl imines are effective intermediates. unito.it The synthesis proceeds via the following steps:
Imine Formation : A pyridyl ketone, such as 3-acetyl pyridine, is condensed with an enantiopure sulfinamide, for instance, (S)-(+)-p-toluenesulfinamide. This reaction forms a chiral N-sulfinyl imine. unito.it
Diastereoselective Reduction : The C=N bond of the chiral imine is then reduced using a hydride reagent like sodium borohydride. The bulky chiral sulfinyl group on the nitrogen atom sterically blocks one face of the imine, forcing the hydride to attack from the less hindered face. This results in a highly diastereoselective reduction. unito.itbeilstein-journals.org
Auxiliary Cleavage : The final step is the removal of the p-toluenesulfinyl auxiliary, typically by treatment with an acid such as HCl in a solvent like dioxane. youtube.com This cleavage step yields the desired enantiomerically enriched primary amine. unito.it
This method provides good yields and high diastereoselectivities, making it a valuable approach for accessing specific enantiomers of chiral amines. unito.it
Reductive Amination Strategies for Pyridine-Containing Amines
Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. d-nb.infoconstructor.university In the context of producing chiral pyridine-containing amines like this compound, asymmetric reductive amination is a key strategy. This approach typically involves the reaction of a ketone, such as 3-acetylpyridine (B27631), with an ammonia source in the presence of a chiral catalyst and a reducing agent. kaust.edu.saacs.org
One documented approach involves the use of a ruthenium catalyst, Ru(OAc)₂{(S)-binap}, with ammonium trifluoroacetate as the nitrogen source and hydrogen gas as the reducing agent. acs.org This system has demonstrated high enantioselectivity in the direct asymmetric reductive amination of various ketones, including 2-acetyl-6-substituted pyridines, to yield the corresponding chiral primary amines with excellent enantiomeric excess (ee) and high conversion rates. acs.org While this specific example focuses on 2-acetylpyridines, the principle is applicable to other isomers like 3-acetylpyridine.
Another strategy employs biocatalysis, utilizing enzymes such as reductive aminases (RedAms). rsc.org Fungal RedAms have shown the ability to catalyze the reductive amination of ketones with ammonia as the amine donor. rsc.org For instance, the reductive amination of 3-acetyl pyridine using a reductive aminase from Neosartorya sp. yielded the corresponding amine with high enantiomeric excess (>93%), although the conversion rate was noted to be low (up to 16%) under the tested conditions. rsc.org
| Starting Material | Catalyst/Enzyme | Key Reagents | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |
| 2-Acetyl-6-substituted pyridines | Ru(OAc)₂{(S)-binap} | Ammonium trifluoroacetate, H₂ | Chiral primary amines | >94% | Good to excellent | acs.org |
| 3-Acetyl pyridine | Reductive Aminase (NfRedAm) | Ammonia | This compound | >93% | Up to 16% | rsc.org |
| Benzyl Oximes | Borane | (S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c] d-nb.infonih.govlookchem.comoxazaborole | (S)-1-pyridin-3-yl-ethylamine | 98% | 91% (corrected for purity) | nih.gov |
Chiral Resolution Techniques for Enantiomeric Separation
Chiral resolution is a classical and robust method for separating a racemic mixture of enantiomers. onyxipca.comresearchgate.net This technique involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org Due to their different physical properties, these diastereomeric salts can be separated by methods like fractional crystallization. researchgate.netlibretexts.org
For basic racemates like 1-(pyridin-3-yl)ethanamine, optically pure chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used as resolving agents. libretexts.orggoogle.com The choice of the resolving agent is crucial and is often based on the ability to form well-defined crystals with one of the diastereomers, allowing for its effective separation. onyxipca.comgoogle.com
The process generally involves the following steps:
Formation of diastereomeric salts by reacting the racemic amine with a single enantiomer of a chiral acid.
Separation of the diastereomeric salts based on differences in solubility, often through crystallization.
Liberation of the desired enantiomerically pure amine from the separated diastereomeric salt by treatment with a base.
This method's success relies on the significant difference in solubility between the two diastereomeric salts. google.com While it is a well-established technique, a potential drawback is the loss of at least 50% of the material as the unwanted enantiomer, although racemization and recycling of the undesired enantiomer can sometimes be implemented. onyxipca.com
Purification and Isolation Methodologies for this compound
Following stereoselective synthesis or chiral resolution, the target compound must be purified to remove impurities, residual reactants, and the unwanted enantiomer.
Chromatographic Techniques for Enantiopure Compound Isolation
Chromatography is a fundamental purification technique in organic synthesis. For the isolation of this compound, both standard and chiral chromatography methods are applicable.
Silica (B1680970) Gel Chromatography: Crude reaction mixtures containing this compound can be purified using column chromatography with silica gel (SiO₂) as the stationary phase. nih.govmdpi.com In one documented procedure, the crude product obtained after a catalytic reduction was purified on a silica gel column to yield the amine as an oil. nih.gov The purity of the isolated compound was determined to be approximately 83 wt%. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the synthesized amine, chiral HPLC is the method of choice. nih.govmdpi.com This analytical technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. For instance, the ee of (S)-1-pyridin-3-yl-ethylamine has been determined by chiral HPLC analysis of its acetyl derivative. nih.gov While primarily an analytical tool, preparative chiral HPLC can also be used for the separation of enantiomers on a larger scale, although it can be a costly and time-consuming process. onyxipca.com
| Chromatographic Method | Stationary Phase | Purpose | Outcome | Reference |
| Column Chromatography | Silica Gel (SiO₂) | Purification of crude product | ~83 wt% pure (S)-1-pyridin-3-yl-ethylamine | nih.gov |
| Chiral HPLC | Chiral Stationary Phase | Determination of enantiomeric excess | 98% ee for the acetyl derivative | nih.gov |
| HPLC | Primesep 100 (mixed-mode) | Analysis of 1-pyridin-3-yl-ethylamine | Retention and detection of the compound | sielc.com |
Salt Formation for Purification and Handling
Converting the amine into a salt is a common and effective method for purification and improving the handling of the compound. Amines often form crystalline salts, which can be easily purified by recrystallization.
For this compound, formation of the bis-hydrochloride salt is a well-documented procedure. nih.govorgsyn.org The purified amine, as an oil, can be dissolved in a suitable solvent like methanol and treated with hydrochloric acid (e.g., as a solution in ether). nih.govorgsyn.org This causes the crystalline bis-hydrochloride salt to precipitate. The salt can then be isolated by filtration, washed with a non-polar solvent like diethyl ether, and dried. nih.govorgsyn.org This process not only purifies the compound but also converts it into a stable, crystalline solid that is easier to handle and store than the oily free base. nih.govorgsyn.org The yield for this salt formation step has been reported to be as high as 89%. nih.gov
The formation of diastereomeric salts with chiral acids, as described in the chiral resolution section, also serves as a purification method, specifically for separating the desired enantiomer from the racemic mixture. google.com
Applications of S 1 Pyridin 3 Yl Ethanamine and Its Derivatives in Asymmetric Catalysis
(S)-1-(Pyridin-3-yl)ethanamine as a Chiral Catalyst in Enantioselective Transformations
This compound itself can function as a chiral catalyst. It is recognized as a chiral, hydroxylamine (B1172632) derivative that catalyzes the asymmetric synthesis of pyridines. biosynth.com For instance, it has been employed in the preparation of enantiomerically pure (R)-(+)-2-hydroxy-3-pyridinecarboxylic acid and its derivatives. biosynth.com This reaction proceeds with good to excellent yields when conducted in tetrahydrofuran (B95107) at room temperature. biosynth.com
The catalytic enantioselective borane (B79455) reduction of carbon-nitrogen double bonds represents a significant area of interest for producing nonracemic primary amines, which are valuable intermediates in the synthesis of pharmaceuticals, chiral auxiliaries, and resolving agents. nih.gov A notable application is the catalytic asymmetric reduction of (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime to yield (S)-1-pyridin-3-yl-ethylamine with a high degree of enantiopurity (98% ee) and in good yield. nih.govlookchem.com This process highlights a convenient method for accessing optically active primary amines. nih.gov
Furthermore, thioureas derived from (S)-1-(2-pyridyl)ethylamine have been synthesized and evaluated as organocatalysts in asymmetric aldol (B89426) condensations and the addition of diethylzinc (B1219324) to benzaldehyde, demonstrating their potential as chiral auxiliaries. mdpi.com
Chiral Ligand Design and Application
The design and synthesis of novel chiral ligands are crucial for advancing metal-catalyzed asymmetric reactions. Pyridine-containing ligands are particularly attractive due to the stability and well-understood chemistry of the pyridine (B92270) ring, which provides a rigid scaffold for constructing diverse ligand architectures. diva-portal.org
Pyridine-Derived Chiral Ligands in Transition Metal-Catalyzed Reactions
Chiral ligands derived from pyridine have found widespread use in transition metal-catalyzed asymmetric catalysis. bohrium.comacs.org The development of new chiral pyridine units (CPUs) is an active area of research aimed at overcoming the challenge of balancing reactivity and stereoselectivity. acs.org A rationally designed, modular, and tunable CPU featuring a rigid fused-ring framework has shown promise in minimizing steric hindrance near the coordinating nitrogen atom while allowing for the tuning of the peripheral environment, thus enhancing both reactivity and stereoselectivity. acs.org
These pyridine-derived ligands have been successfully incorporated into various transition metal complexes, leading to highly efficient and enantioselective catalysts for a range of transformations. acs.orgresearchgate.net
Ruthenium-Based Catalysts in Asymmetric Hydrogenation
Ruthenium complexes are among the most studied catalysts for asymmetric hydrogenation. ajchem-b.com Chiral ruthenium catalysts containing diamine ligands are highly effective for the stereoselective reduction of aromatic ketones. ajchem-b.com For example, the asymmetric hydrogenation of terpyridine-type N-heteroarenes has been achieved using Ru(diamine) complexes, affording partially reduced chiral pyridine-amine products with high diastereoselectivity and excellent enantioselectivity (up to >99% ee). bohrium.com These products can then serve as new chiral multidentate nitrogen-donor ligands. bohrium.com
The efficiency of these ruthenium catalysts is influenced by factors such as the N-sulfonate substituents, the η6-arene ligand of the catalyst, and the chiral backbone. bohrium.com The choice of solvent also plays a critical role, with hexafluoroisopropanol (HFIP) often being optimal. bohrium.com
Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Product | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Ru(diamine) complexes | Terpyridine-type N-heteroarenes | Chiral pyridine-amine products | > 99% | bohrium.com |
| Ru-BINAP complex with 1,4-diamine | Heteroaryl cyclic ketone | Chiral alcohol | Not specified | google.com |
Iridium Complexes in Asymmetric Hydrogenation and Allylation
Iridium-based catalysts have proven highly effective for the asymmetric hydrogenation of various substrates, including unfunctionalized olefins, imines, and ketones. ajchem-b.comwikipedia.org The development of chiral N,P ligands and, more recently, C,N ligands containing an N-heterocyclic carbene (NHC) unit has significantly advanced the field. nih.govcore.ac.uk Iridium complexes with bidentate pyridine-based C,N ligands are efficient and highly enantioselective hydrogenation catalysts, particularly for acid-sensitive substrates. nih.gov
Chiral Ir-SpiroAP catalysts, when modified with an additional pyridine group to form a tridentate ligand (Ir-SpiroPAP), exhibit enhanced stability, enantioselectivity, and efficiency in the asymmetric hydrogenation of a broad range of carbonyl compounds. researchgate.netresearchgate.net These include aryl ketones, β- and δ-ketoesters, and α,β-unsaturated ketones. researchgate.net
Table 2: Iridium-Catalyzed Asymmetric Transformations
| Catalyst System | Reaction Type | Substrate Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Ir complexes with pyridine-based C,N ligands | Hydrogenation | Olefins | High | nih.gov |
| Ir-SpiroPAP catalysts | Hydrogenation | Carbonyl compounds | High | researchgate.netresearchgate.net |
| Iridium carbene-oxazoline catalyst | Hydrogenation | Ketones | up to 93% | researchgate.net |
Palladium and Rhodium Applications in Chiral Pyridine Synthesis
Palladium and rhodium catalysts are instrumental in the synthesis of chiral pyridine-containing molecules. Palladium-catalyzed allylic alkylation is a well-established method where chiral pyridine-derived ligands, such as pyridyl pyrrolidines and pyridyl oxazolines, have been employed. diva-portal.org The steric properties of these ligands significantly influence the outcome of the reaction. diva-portal.org Chiral bidentate P,N-ligands derived from planar chiral ferrocenes have also been shown to be effective in palladium-catalyzed allylic alkylation. chemsoc.org.cn
Rhodium-catalyzed C–H arylation has emerged as a powerful tool for the synthesis of planar chiral ferrocenes containing a pyridine moiety. chemsoc.org.cn This method provides access to a variety of enantiopure ferrocenyl pyridines, which can be further transformed into valuable chiral ligands. chemsoc.org.cn Furthermore, rhodium(I)-catalyzed atroposelective C–H arylation of heterobiaryls offers an efficient route to axially chiral pyridine and isoquinoline (B145761) derivatives with high enantioselectivities. thieme.de
Table 3: Palladium and Rhodium in Chiral Pyridine Synthesis
| Metal | Reaction Type | Ligand/Substrate | Product | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Palladium | Allylic Alkylation | Pyridyl pyrrolidine/oxazoline ligands | Alkylated products | Moderate | diva-portal.org |
| Palladium | Allylic Alkylation | Chiral bidentate P,N-ferrocene ligand | Alkylated product | 80% | chemsoc.org.cn |
| Rhodium | C-H Arylation | Pyridylferrocenes | Planar chiral ferrocenes | 95->99% | chemsoc.org.cn |
Osmium-Catalyzed Reductions with Pyridyl Amine Ligands
Osmium complexes containing 2-(aminomethyl)pyridine (ampy)-based ligands have demonstrated high catalytic activity in various transformations, including hydrogenation via hydrogen transfer. researchgate.net These systems, often in combination with appropriate phosphines, are among the most active catalysts for the transfer hydrogenation of carbonyl compounds. researchgate.net
A notable development in osmium catalysis is the use of a nitrogen-based tetradentate ligand, tris(2-pyridylmethyl)amine (B178826) (tpa), in a complex that catalyzes the cis-1,2-dihydroxylation of alkenes using hydrogen peroxide as the oxidant. organic-chemistry.orgacs.org This system is non-volatile and less toxic than the traditional osmium tetroxide, offering a safer and more environmentally friendly alternative. organic-chemistry.orgacs.org The catalytic cycle involves an Osmium(III)/Osmium(V) redox couple. organic-chemistry.orgacs.org Additionally, osmium hexahydride complexes have been shown to catalyze the transformation of alkyl nitriles into secondary aliphatic amines. csic.es
Organocatalytic Applications of this compound Derivatives
The core structure of this compound, featuring a stereogenic center adjacent to a basic pyridine ring and an amino group, makes it a valuable building block for chiral organocatalysts. These catalysts operate without metal components, offering a greener and often complementary approach to traditional metal-based catalysis.
Thiourea (B124793) Derivatives as Organocatalysts
Bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously are highly effective in asymmetric synthesis. Thiourea derivatives of chiral amines are a prominent class of such organocatalysts, capable of forming hydrogen bonds to activate electrophiles.
While specific research on thiourea derivatives of this compound is limited in published literature, extensive studies on the closely related (S)-1-(pyridin-2-yl)ethanamine isomer provide significant insights. These studies demonstrate the synthesis of optically active thioureas by reacting the chiral amine with various isothiocyanates. mdpi.comresearchgate.net The resulting thioureas possess a chiral backbone and a thiourea moiety capable of dual hydrogen bonding, alongside the basic pyridine nitrogen which can act as a Brønsted base. mdpi.com
The synthesis typically involves a straightforward reaction between the (S)-1-(pyridin-2-yl)ethanamine and an appropriate isothiocyanate, leading to a range of catalysts with different steric and electronic properties. mdpi.comresearchgate.net These catalysts are designed to create a well-defined chiral pocket around the active site.
Table 1: Examples of Synthesized Thiourea Derivatives from (S)-1-(2-pyridyl)ethylamine This table is based on derivatives of the pyridin-2-yl isomer as a proxy for pyridin-3-yl derivatives.
| Catalyst ID | Isothiocyanate Precursor | Resulting Thiourea Derivative |
| 7a | Phenylisothiocyanate | (S)-1-phenyl-3-(1-(pyridin-2-yl)ethyl)thiourea |
| 7b | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-(pyridin-2-yl)ethyl)thiourea |
| 7c | Naphthyl-1-isothiocyanate | (S)-1-(naphthalen-1-yl)-3-(1-(pyridin-2-yl)ethyl)thiourea |
| 7d | (S)-1-Phenylethyl isothiocyanate | 1-((S)-1-phenylethyl)-3-((S)-1-(pyridin-2-yl)ethyl)thiourea |
Source: Synthesized and characterized in research by Drabowicz et al. mdpi.com
These bifunctional thiourea organocatalysts are instrumental in various asymmetric transformations due to their ability to activate substrates through hydrogen bonding. science.gov
Applications in Asymmetric C-C Bond Forming Reactions (e.g., Aldol Condensation, Michael Addition)
The formation of carbon-carbon bonds with high stereocontrol is a central goal in organic synthesis. Derivatives of chiral pyridyl amines have been successfully applied as organocatalysts in key C-C bond-forming reactions.
Asymmetric Aldol Condensation: Thiourea derivatives of (S)-1-(pyridin-2-yl)ethylamine have been tested as organocatalysts in the asymmetric aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde. mdpi.comresearchgate.net In this reaction, the thiourea moiety is proposed to activate the aldehyde electrophile via hydrogen bonding, while the basic nitrogen atom of the pyridine ring facilitates the deprotonation of the ketone to form the nucleophilic enolate. The chiral environment of the catalyst then directs the facial attack of the enolate on the aldehyde, inducing enantioselectivity. Although the observed yields and enantiomeric excesses (ee) were modest in initial studies, they confirmed the catalytic potential of this scaffold. mdpi.com The relatively low basicity of the pyridine nitrogen was suggested as a reason for the moderate catalytic activity. mdpi.com
Asymmetric Michael Addition: The Michael addition, or conjugate addition, is another fundamental C-C bond-forming reaction. mdpi.com Chiral organocatalysts, particularly those based on chiral amines and their thiourea derivatives, are widely used to achieve high enantioselectivity. rsc.orgnih.govscilit.com In a typical mechanism involving a bifunctional thiourea catalyst, the thiourea group activates the α,β-unsaturated acceptor (e.g., a nitroalkene) through hydrogen bonding, while a primary or secondary amine moiety on the catalyst condenses with a donor ketone or aldehyde to form a nucleophilic enamine. scilit.com The catalyst's chiral framework then orchestrates the enantioselective addition of the enamine to the activated acceptor.
While specific examples employing this compound derivatives in the Michael addition are not prominent, the principles established with other chiral amine-based thioureas are directly applicable. The combination of a hydrogen-bond donor (thiourea) and a basic site (pyridyl nitrogen) or an enamine-forming group within a single chiral molecule is a proven strategy for effective asymmetric Michael additions. liv.ac.uk
Cooperative and Synergistic Catalysis Involving Pyridyl Amine Structures
Moving beyond monofunctional organocatalysis, pyridyl amine derivatives are valuable components in more complex catalytic systems where multiple catalysts work in concert to achieve transformations not possible with a single species. These cooperative or synergistic approaches represent a modern frontier in catalysis.
Chiral Organocatalyst and Achiral Metal Co-catalyst Systems
Cooperative catalysis often involves the combination of a chiral organocatalyst with an achiral metal complex. researchgate.net In this scenario, the organocatalyst induces the chiral environment, while the metal catalyst performs the primary chemical transformation. This strategy is economically attractive as it avoids the need for expensive chiral ligands on the metal.
A common approach is the use of a chiral Brønsted acid or base to control the stereochemistry in a reaction catalyzed by an achiral metal complex. For instance, highly enantioselective hydrogenations of imines have been achieved by combining a chiral phosphoric acid with an achiral iridium or iron complex. researchgate.netnih.govnih.gov The chiral phosphate (B84403) anion is believed to form a chiral ion pair with the iminium cation, which is then reduced by the achiral metal hydride, leading to high enantioselectivity. A derivative of this compound could function as the chiral base or as a precursor to a chiral ligand that interacts with the substrate or metal in such a system. The pyridyl group can act as a coordinating site for the metal, while the chiral amine backbone directs the stereochemical outcome.
Table 2: Conceptual Framework for Chiral Organo/Achiral Metal Catalysis
| Chiral Organocatalyst | Achiral Metal Catalyst | Role of Organocatalyst | Role of Metal Catalyst | Example Reaction |
| Chiral Phosphoric Acid | [Cp*Ir(diamine)] complex | Forms chiral ion pair with substrate | Activates H2, performs reduction | Asymmetric Imine Hydrogenation researchgate.netnih.gov |
| Chiral Amine | Cu(II) or Au(I) complex | Forms chiral enamine (nucleophile) | Activates alkyne (electrophile) | Asymmetric Cyclization researchgate.net |
Source: Based on general principles of cooperative catalysis. researchgate.netnih.gov
Dual Catalytic Systems (e.g., Metal-Photocatalysis)
Dual catalytic systems merge two distinct catalytic cycles, such as photocatalysis and metal catalysis, to enable novel reactivity. beilstein-journals.org Visible-light photoredox catalysis can generate radical intermediates under mild conditions, which can then be intercepted by a second metal catalyst to undergo enantioselective bond formation. chinesechemsoc.org
Chiral amine derivatives can be integrated into these systems in several ways. They can serve as chiral ligands on the metal catalyst, rendering the bond-forming step enantioselective. For example, the combination of a photocatalyst (like an iridium or ruthenium complex) with a chiral nickel or copper complex has been used for enantioselective cross-coupling reactions. chinesechemsoc.org Alternatively, in a merger of photoredox and organocatalysis, a chiral amine can act as an organocatalyst to form a chiral enamine, which then reacts with a radical generated by the photocatalyst. frontiersin.org
The pyridyl amine structure is well-suited for these applications. The pyridine nitrogen can serve as a ligand for a transition metal, while the chiral amine provides stereocontrol. This dual functionality makes derivatives of this compound promising candidates for the development of new ligands in enantioselective metallaphotoredox catalysis. rsc.org For instance, a chiral iridium catalyst can function as both the photocatalyst and the chiral Lewis acid, creating a highly integrated system for asymmetric radical reactions.
Derivatization and Structural Modifications of S 1 Pyridin 3 Yl Ethanamine
Synthesis of Substituted (S)-1-(Pyridin-3-yl)ethanamine Analogs
The synthesis of analogs of this compound often involves modifications to either the pyridine (B92270) ring or the ethylamine (B1201723) side chain. These modifications are crucial for fine-tuning the molecule's steric and electronic properties for specific applications.
One common approach involves introducing various functional groups to the pyridine scaffold. Methodologies for achieving this include ring cleavage reactions of (aza)indole precursors to yield highly functionalized pyridine derivatives. This strategy allows for the selective introduction of multiple functional groups, which can be challenging with traditional methods like the Hantzsch or Chichibabin pyridine syntheses. For instance, the reaction of N-substituted 3-formyl (aza)indoles with β-ketoesters or β-ketosulfones can produce a diverse range of substituted pyridines. nih.gov
Furthermore, the synthesis of pyridine-derived analogs has been explored as a strategy to improve the physicochemical properties of existing bioactive molecules. By replacing other heterocyclic rings, such as quinoline, with a pyridine ring, it is possible to reduce molecular weight and lipophilicity, potentially leading to improved drug-like characteristics. nih.gov Research in this area has demonstrated that various substitutions on the pyridine ring can be well-tolerated and can even lead to an increase in potency in certain biological contexts. nih.gov
Preparation of Chiral Thiourea (B124793) Derivatives from Pyridyl Amines
The reaction of this compound and its isomers with isothiocyanates provides a straightforward route to a diverse family of chiral thiourea derivatives. mdpi.comresearchgate.net These compounds have garnered significant attention as organocatalysts, capable of facilitating a variety of asymmetric transformations.
The general synthesis involves the nucleophilic addition of the primary amine group of the pyridyl amine to the electrophilic carbon atom of an isothiocyanate. This reaction is typically carried out in a suitable solvent and proceeds to give the corresponding thiourea in good yield. By varying the substituent on the isothiocyanate, a wide range of thioureas with different steric and electronic properties can be prepared. mdpi.com
For example, reacting (S)-1-(2-pyridyl)ethylamine with achiral isothiocyanates like phenylisothiocyanate or 1-isothiocyano-3,5-bis(trifluoromethyl)benzene yields chiral thioureas. mdpi.com Similarly, the use of chiral isothiocyanates, such as those derived from α-phenylethylamine or α-(1-naphthyl)ethylamine, results in the formation of diastereomeric thiourea derivatives. mdpi.comresearchgate.net
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| (S)-1-(2-pyridyl)-ethylamine | Phenylisothiocyanate | (S)-1-phenyl-3-(1-(pyridin-2-yl)ethyl)thiourea | 87.1 |
| (S)-1-(2-pyridyl)-ethylamine | 1-isothiocyano-3,5-bis (trifluoromethyl) benzene | (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-(pyridin-2-yl)ethyl)thiourea | 85.3 |
| (S)-1-(2-pyridyl)-ethylamine | Naphthyl-1-isothiocyanate | (S)-1-(naphthalen-1-yl)-3-(1-(pyridin-2-yl)ethyl)thiourea | 82.1 |
Formation of Pyridine-Based Imines and their Transformations
The primary amine functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form pyridine-based imines, also known as Schiff bases. This reaction typically proceeds via a two-step mechanism involving the nucleophilic attack of the amine on the carbonyl group to form a hemiaminal intermediate, followed by the elimination of a water molecule. researchgate.net
These imines are valuable intermediates in organic synthesis and can undergo a variety of transformations. For instance, they can be subjected to cycloaddition reactions. One example is the [2+5] cycloaddition with cyclic carboxylic acid anhydrides to form seven-membered heterocyclic rings like 1,3-oxazepin-4,7-diones. researchgate.net
Furthermore, the imine bond can be reduced to afford the corresponding secondary amine. Asymmetric reduction of imine intermediates derived from 3-acetylpyridine (B27631) is a key step in the enantioselective synthesis of this compound itself. evitachem.com This highlights the importance of imine formation and transformation in accessing chiral pyridyl amines and their derivatives.
Heterocyclic Ring Modifications and Substitutions
Modifications to the pyridine ring of this compound and related structures can lead to the synthesis of novel heterocyclic systems with potentially interesting properties. These modifications can range from simple substitutions on the pyridine ring to more complex transformations that alter the core heterocyclic structure.
One approach involves the synthesis of substituted pyridinium (B92312) salts. For example, reacting 2-[(chloroacetyl)amino]acrylonitriles with pyridine can lead to the formation of 1-(4-amino-3-pyridyl)pyridinium salts. researchgate.net These salts can then be further transformed into other heterocyclic systems, such as 3,4-diamino-2(1H)-pyridinones, which in turn can serve as precursors for fused heterocyclic compounds like nih.govmdpi.comresearchgate.netthiadiazolo[3,4-c]pyridin-4-ones. researchgate.net
Another strategy involves the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov This can be achieved through a multi-step synthetic sequence starting from commercially available materials like 2-chloro-5-nitropyridine. nih.gov These modifications, which introduce an entirely new heterocyclic ring system attached to the pyridine moiety, have been explored in the context of developing new antibacterial agents. nih.gov
S 1 Pyridin 3 Yl Ethanamine As a Chiral Building Block in Complex Molecular Synthesis
Incorporation into Diverse Chiral Molecular Architectures
The unique structure of (S)-1-(Pyridin-3-yl)ethanamine, featuring a chiral ethylamine (B1201723) side chain on a pyridine (B92270) core, makes it an important precursor for developing advanced chiral molecular architectures. These architectures are critical in fields such as asymmetric catalysis and medicinal chemistry, where precise three-dimensional arrangements of atoms are necessary for function.
The primary amine and the pyridine nitrogen can act as bidentate coordinating sites, making this compound and its derivatives excellent scaffolds for chiral ligands. These ligands can then be complexed with transition metals to form catalysts for a variety of asymmetric reactions. The chirality originating from the ethanamine backbone is effectively transferred to the catalytic pocket, influencing the stereochemical outcome of the reaction. For example, derivatives of chiral pyridylethylamines are used to synthesize bidentate and tridentate ligands that have applications in asymmetric transition-metal catalysis.
Furthermore, the pyridyl-ethylamine motif is a recognized structural element in many biologically active compounds. Its incorporation into a larger molecule can influence binding affinity and selectivity for biological targets such as enzymes and receptors. Medicinal chemists utilize this building block to construct novel therapeutic agents, including inhibitors for targets like the Bcr-Abl protein associated with certain types of leukemia.
Table 1: Chiral Architectures Derived from this compound
| Architecture Type | Example Application | Synthetic Utility |
|---|---|---|
| Chiral Ligands | Precursors for bidentate N,N-ligands | Asymmetric transition-metal catalysis |
| Pharmaceutical Scaffolds | Core of Bcr-Abl inhibitors | Development of anticancer agents nih.gov |
Application in the Synthesis of Enantiomerically Pure Pyridine Carboxylic Acid Derivatives
This compound has been identified as an effective catalyst for the preparation of enantiomerically pure pyridine carboxylic acid derivatives. These derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals nih.gov.
Specifically, this compound is employed as a catalyst in the asymmetric synthesis of (R)-(+)-2-hydroxy-3-pyridinecarboxylic acid and its related compounds biosynth.com. This transformation highlights the utility of the chiral amine not just as a structural component to be incorporated, but also as a chiral auxiliary or catalyst that directs the stereochemistry of a reaction. The catalytic process allows for the production of the desired enantiomer with high purity, which is a critical requirement in the pharmaceutical industry. The reaction is typically performed in a solvent like tetrahydrofuran (B95107) at room temperature, offering good to excellent yields biosynth.com.
Table 2: Catalytic Asymmetric Synthesis of (R)-(+)-2-hydroxy-3-pyridinecarboxylic acid
| Catalyst | Key Feature | Typical Reaction Conditions | Outcome |
|---|
Role in the Preparation of Intermediates for Organic Synthesis
Beyond its direct incorporation into final target molecules, this compound is a crucial starting material for the synthesis of other valuable chiral intermediates. evitachem.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of subsequent reactions. wikipedia.org After guiding the formation of the desired stereocenter, the auxiliary can be removed.
The primary amine of this compound can be readily functionalized through reactions such as acylation or alkylation. This allows for the attachment of various functional groups, creating more complex chiral amines and amides that serve as intermediates in multi-step synthetic sequences. For instance, it can be used to synthesize chiral N-acyl derivatives or be incorporated into larger structures that are intermediates for vasopeptidase inhibitors, which are a class of drugs investigated for cardiovascular conditions. nih.gov The enantiopurity of the initial building block is preserved throughout these transformations, ensuring the chirality of the subsequent intermediates and, ultimately, the final product.
Table 3: Synthetic Intermediates Prepared from this compound
| Starting Material | Synthetic Transformation | Resulting Intermediate Class | Application / Target Molecule Class |
|---|---|---|---|
| This compound | Acylation | Chiral Pyridyl Amides | Intermediates for bioactive compounds |
| This compound | Reductive Amination | Chiral Secondary Amines | Building blocks for complex heterocycles nih.gov |
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electron distribution to predict binding energy. For example, the pyridine ring’s electron-deficient nature enhances π-π stacking with aromatic residues in receptors .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Free Energy Perturbation (FEP) : Quantify enantiomer-specific binding free energy differences (ΔΔG). The (S)-enantiomer often shows ΔΔG ≈ -2 kcal/mol versus (R) .
How to resolve conflicting data on the compound’s pharmacokinetic properties from different in vitro assays?
Advanced Research Question
Discrepancies in permeability or metabolic stability often arise from assay conditions. Strategies include:
- Caco-2 vs. PAMPA : Compare bidirectional transport in Caco-2 cells (pH 7.4) with passive diffusion in PAMPA. High efflux ratios (>3) suggest transporter-mediated excretion .
- Microsomal stability : Use pooled human liver microsomes with NADPH cofactor. Normalize results to control compounds (e.g., verapamil). Conflicting half-life (t½) values may arise from cytochrome P450 isoform variability .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify outlier conditions or batch effects .
What are the challenges in scaling up the enantioselective synthesis of this compound for preclinical studies?
Advanced Research Question
Key challenges include:
- Catalyst efficiency : Transition from homogeneous (e.g., Rh-DuPhos) to heterogeneous catalysts (e.g., immobilized Ru-BINAP) to reduce costs. Catalyst loading <5 mol% is ideal .
- Byproduct formation : Optimize hydrogen pressure (1–10 bar) and temperature (25–50°C) to minimize over-reduction of the pyridine ring .
- Purification at scale : Replace column chromatography with fractional crystallization. Solvent screening (e.g., ethanol/water mixtures) improves yield to >85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
